4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
CAS No.: 1376367-30-4
Cat. No.: VC2881955
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376367-30-4 |
|---|---|
| Molecular Formula | C8H10ClNO3 |
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | 4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H |
| Standard InChI Key | QTHTYZBKSADJKQ-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1OC)C(=O)O.Cl |
| Canonical SMILES | CC1=CN=C(C=C1OC)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride contains a pyridine ring with three key substituents: a methoxy group (-OCH3) at position 4, a methyl group (-CH3) at position 5, and a carboxylic acid (-COOH) at position 2. The molecule exists as a hydrochloride salt, which affects its solubility and stability characteristics. Based on structural analysis, the compound has a molecular formula of C8H10ClNO3 and an estimated molecular weight of approximately 203.62 g/mol.
Physical Properties
The physical properties of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can be inferred from similar pyridine derivatives. The compound is likely to appear as a crystalline solid, typically white to pale yellow in color. As a hydrochloride salt, it would be expected to exhibit enhanced water solubility compared to its free base form, making it potentially more suitable for biological applications and aqueous reactions .
Spectroscopic Characteristics
Spectroscopic data plays a crucial role in characterizing substituted pyridines. For 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, the following spectroscopic characteristics would be expected:
FTIR Spectrum: Key absorption bands would likely include:
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N-H stretching (3300-3500 cm⁻¹)
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O-H stretching from carboxylic acid (2500-3300 cm⁻¹)
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C=O stretching (1700-1730 cm⁻¹)
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C-O stretching (1200-1300 cm⁻¹)
¹H NMR Spectrum: Expected characteristic signals would include:
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Methoxy protons (-OCH3): singlet at approximately δ 3.8-4.0 ppm
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Methyl protons (-CH3): singlet at approximately δ 2.3-2.5 ppm
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Aromatic pyridine protons: signals in the region of δ 7.0-8.5 ppm
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Carboxylic acid proton (-COOH): broad singlet at approximately δ 10-13 ppm
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride would likely follow pathways similar to those used for related pyridine-2-carboxylic acid derivatives. One potential approach involves starting with an appropriately substituted pyridine and performing selective oxidation of a methyl group to a carboxylic acid function.
Acyl Chloride Method
One established method for synthesizing similar compounds involves an acyl chloride intermediate:
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Starting with 4-methoxy-5-methylpyridine-2-carboxylic acid
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Conversion to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF
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Subsequent reaction with an appropriate nucleophile
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Formation of the hydrochloride salt using HCl
The reaction conditions typically involve refluxing in dichloromethane under nitrogen atmosphere, followed by purification via column chromatography .
Direct Oxidation Method
Another potential synthetic route involves direct oxidation:
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Starting with 4-methoxy-5-methylpyridine or a suitable precursor
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Oxidation of the 2-position using potassium permanganate (KMnO₄) or other oxidizing agents
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Isolation of the carboxylic acid product
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Formation of the hydrochloride salt
This method typically results in moderate to good yields (70-88%) for similar pyridine derivatives .
Purification Techniques
Purification of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride would likely involve:
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Column chromatography on silica gel (typical eluent: ethyl acetate/dichloromethane mixture)
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Recrystallization from appropriate solvents
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Washing with sodium hydrogen carbonate to remove unreacted starting materials
Chemical Reactivity
Functional Group Reactivity
The reactivity of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is determined by its three key functional groups:
Carboxylic Acid Group: Can undergo typical carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under certain conditions
Methoxy Group: Can participate in:
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Demethylation reactions
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Nucleophilic substitution reactions
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Coordination to metal centers
Pyridine Nitrogen: Provides:
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Basic properties
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Potential for coordination to metals
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Ability to form quaternary salts
Inductive Effects
The substitution pattern in 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride creates specific electronic effects that influence its chemical behavior. The methoxy group at position 4 is electron-donating by resonance, while the methyl group at position 5 provides additional electron density through inductive effects. These electronic contributions affect the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen .
Coordination Chemistry
Like other substituted pyridine-2-carboxylic acids, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride has potential as a ligand in coordination chemistry, offering multiple binding sites:
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The pyridine nitrogen
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The carboxylate oxygen atoms
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The methoxy oxygen
These binding capabilities make it potentially useful in forming metal complexes with transition metals like Mn(II) and Cd(II), which have shown biological activities in previous studies with similar ligands .
| Bacterial Strain | Expected Activity | Influencing Factors |
|---|---|---|
| Gram-positive bacteria | Moderate to high | Methoxy group enhances membrane penetration |
| Gram-negative bacteria | Low to moderate | Limited outer membrane permeability |
| Mycobacteria | Potentially active | Similar compounds show activity against M. tuberculosis |
| Fungi | Low activity | Limited spectrum against fungal species |
Anti-inflammatory Effects
Some pyridine-2-carboxylic acid derivatives have shown anti-inflammatory properties. 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride might inhibit pro-inflammatory cytokines and modulate immune responses, potentially making it a candidate for treating inflammatory conditions.
Other Biological Activities
Additional potential biological activities may include:
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Antioxidant properties
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Enzyme inhibition (particularly glycogen phosphorylase)
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Neurological effects through interaction with nicotinic acetylcholine receptors
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Immunomodulatory activities
Applications in Research and Industry
Organic Synthesis Applications
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride could serve as a valuable intermediate in organic synthesis for:
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Preparation of more complex heterocyclic compounds
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Synthesis of bioactive molecules
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Development of new materials with specific properties
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Building blocks for supramolecular assemblies
Medicinal Chemistry Applications
In medicinal chemistry, this compound might find applications in:
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Development of new antimicrobial agents
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Cancer drug research
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Anti-inflammatory drug design
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Creation of enzyme inhibitors
Analytical Applications
The compound could also serve analytical purposes:
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As a standard for chromatographic analysis
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For developing new analytical methods
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As a reference compound for spectroscopic studies
Structure-Activity Relationships
Effect of Substituent Position
The specific positioning of the methoxy and methyl groups at positions 4 and 5 respectively has significant implications for the compound's properties and activities. The table below compares the effects of different substitution patterns in pyridine-2-carboxylic acid derivatives:
| Substituent Position | Effect on Electronic Properties | Effect on Biological Activity | Effect on Physical Properties |
|---|---|---|---|
| 4-Methoxy | Electron-donating, activates positions 3,5 | Enhanced membrane permeability | Increased water solubility |
| 5-Methyl | Electron-donating by induction | Moderate effect on receptor binding | Increased lipophilicity |
| 3-Methyl (comparison) | Electron-donating by induction | Different receptor interactions | Different crystal packing |
| 6-Methyl (comparison) | Steric effects near nitrogen | Altered chelating properties | Altered melting point |
Comparison with Similar Compounds
The presence of both methoxy and methyl groups distinguishes 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride from similar compounds like 4-methoxy-pyridine-2-carboxylic acid hydrochloride (lacking the 5-methyl group) or various methyl-substituted pyridine-2-carboxylic acid derivatives (lacking the 4-methoxy group). These structural differences likely result in unique physical, chemical, and biological properties.
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